molecular formula C15H13FO3 B6364652 2-(5-Fluoro-2-methylphenyl)-5-methoxybenzoic acid, 95% CAS No. 1179105-51-1

2-(5-Fluoro-2-methylphenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6364652
CAS RN: 1179105-51-1
M. Wt: 260.26 g/mol
InChI Key: RPGKOUFRUQLEKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Fluoro-2-methylphenyl)-5-methoxybenzoic acid (FMMB) is an organic compound with a wide range of scientific applications. FMMB is a relatively new compound, having only been discovered in the late 1990s. Since then, it has been extensively studied in both the academic and industrial fields, and is now a popular reagent for a variety of scientific applications.

Scientific Research Applications

2-(5-Fluoro-2-methylphenyl)-5-methoxybenzoic acid, 95% has a variety of scientific research applications, including use as a catalyst, a reagent, and a tool for studying enzyme-catalyzed reactions. 2-(5-Fluoro-2-methylphenyl)-5-methoxybenzoic acid, 95% can be used as a catalyst in organic synthesis, as it can facilitate the formation of carbon-carbon bonds. In addition, 2-(5-Fluoro-2-methylphenyl)-5-methoxybenzoic acid, 95% can be used as a reagent for the synthesis of other compounds, such as 2-fluoro-2-methyl-4-nitrobenzaldehyde. Finally, 2-(5-Fluoro-2-methylphenyl)-5-methoxybenzoic acid, 95% can be used as a tool for studying enzyme-catalyzed reactions, as it can be used to study the activity of enzymes such as cytochrome P450.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methylphenyl)-5-methoxybenzoic acid, 95% is not yet fully understood. However, it is believed that 2-(5-Fluoro-2-methylphenyl)-5-methoxybenzoic acid, 95% acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and other compounds. Specifically, it is thought that 2-(5-Fluoro-2-methylphenyl)-5-methoxybenzoic acid, 95% binds to the active site of the enzyme, blocking the enzyme's ability to catalyze reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(5-Fluoro-2-methylphenyl)-5-methoxybenzoic acid, 95% are not yet fully understood. However, it is believed that 2-(5-Fluoro-2-methylphenyl)-5-methoxybenzoic acid, 95% may have a variety of effects on the body, including the inhibition of cytochrome P450 enzymes, which can lead to an increase in the levels of certain drugs in the body. In addition, 2-(5-Fluoro-2-methylphenyl)-5-methoxybenzoic acid, 95% may also have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

2-(5-Fluoro-2-methylphenyl)-5-methoxybenzoic acid, 95% has several advantages for use in lab experiments. First, it is relatively easy to synthesize and is readily available. Second, it is relatively stable and has a low toxicity, making it safe to use in the lab. Finally, it is relatively inexpensive, making it an attractive option for lab experiments.
However, there are also some limitations to using 2-(5-Fluoro-2-methylphenyl)-5-methoxybenzoic acid, 95% in lab experiments. First, it is not yet fully understood how 2-(5-Fluoro-2-methylphenyl)-5-methoxybenzoic acid, 95% interacts with enzymes and other molecules in the body, making it difficult to predict its effects in certain situations. Second, it is not always easy to control the concentration of 2-(5-Fluoro-2-methylphenyl)-5-methoxybenzoic acid, 95% in experiments, as it can be degraded by light or heat.

Future Directions

There are a number of potential future directions for 2-(5-Fluoro-2-methylphenyl)-5-methoxybenzoic acid, 95% research. First, further research is needed to better understand the mechanism of action of 2-(5-Fluoro-2-methylphenyl)-5-methoxybenzoic acid, 95% and its effects on enzymes and other molecules in the body. Second, further research is needed to develop new and improved synthesis methods for 2-(5-Fluoro-2-methylphenyl)-5-methoxybenzoic acid, 95%. Third, further research is needed to develop new and improved applications for 2-(5-Fluoro-2-methylphenyl)-5-methoxybenzoic acid, 95% in the lab. Fourth, further research is needed to develop new and improved methods for controlling the concentration of 2-(5-Fluoro-2-methylphenyl)-5-methoxybenzoic acid, 95% in experiments. Finally, further research is needed to develop new and improved methods for measuring the levels of 2-(5-Fluoro-2-methylphenyl)-5-methoxybenzoic acid, 95% in the body.

Synthesis Methods

2-(5-Fluoro-2-methylphenyl)-5-methoxybenzoic acid, 95% can be synthesized via a variety of methods, including a Friedel-Crafts alkylation reaction, a Grignard reaction, and a Heck reaction. In the Friedel-Crafts alkylation reaction, 2-(5-Fluoro-2-methylphenyl)-5-methoxybenzoic acid, 95% is produced by reacting 2-fluoro-2-methyl-4-nitrobenzene with 5-methoxybenzene in the presence of an acid catalyst. In the Grignard reaction, 2-(5-Fluoro-2-methylphenyl)-5-methoxybenzoic acid, 95% is produced by reacting 5-methoxybenzaldehyde with 2-fluoro-2-methyl-4-nitrobenzene in the presence of a Grignard reagent. Finally, in the Heck reaction, 2-(5-Fluoro-2-methylphenyl)-5-methoxybenzoic acid, 95% is produced by reacting 2-fluoro-2-methyl-4-nitrobenzene with 5-methoxybenzyl bromide in the presence of a palladium catalyst.

properties

IUPAC Name

2-(5-fluoro-2-methylphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-3-4-10(16)7-13(9)12-6-5-11(19-2)8-14(12)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGKOUFRUQLEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=C(C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681184
Record name 5'-Fluoro-4-methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1179105-51-1
Record name 5'-Fluoro-4-methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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